molecular formula C21H18ClN5O4S B2379800 N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide CAS No. 1223789-64-7

N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

Cat. No. B2379800
CAS RN: 1223789-64-7
M. Wt: 471.92
InChI Key: NKJJQHGJRQPUJL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Compounds related to the target chemical structure, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have demonstrated significant herbicidal activity. These compounds, synthesized through a specific condensation process, have shown effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticancer and Antimicrobial Properties

A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which include structures similar to the compound , were synthesized and found to exhibit inhibitory activity against the HCT 116 cancer cell line. Additionally, these compounds were screened for antimicrobial activities, showcasing their potential in both anticancer and antimicrobial applications (Kumar et al., 2019).

Pharmacological Activity Studies

Research on fused heterocyclic 1,2,4-triazoles, which includes the compound of interest, has indicated a variety of interesting biological properties. These compounds have undergone extensive biological assessments, revealing their potential in various pharmacological applications. The synthesis approach for these compounds is adaptable for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

H1-antihistaminic Activity

A related compound, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, was synthesized and tested for in vivo H1-antihistaminic activity. These compounds showed significant protection against histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-30-15-5-3-4-14(11-15)26-8-9-27-19(20(26)29)24-25-21(27)32-12-18(28)23-16-10-13(22)6-7-17(16)31-2/h3-11H,12H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJJQHGJRQPUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide

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